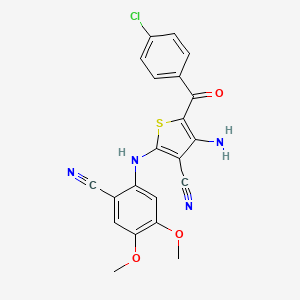

![molecular formula C19H14FN3O2 B2903527 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1207046-55-6](/img/structure/B2903527.png)

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

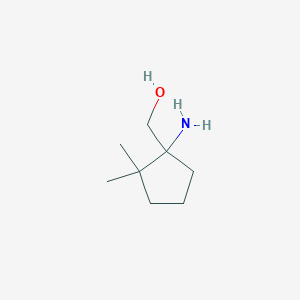

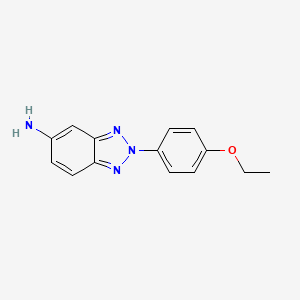

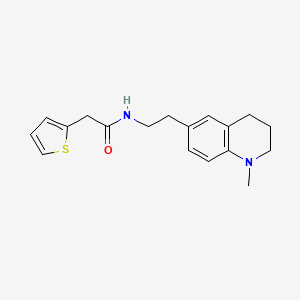

The compound “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . This compound is offered by Benchchem for scientific research.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes the compound , involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . This suggests that the compound may also interact with various receptors, contributing to its biological activity.

Mode of Action

It is known that 1,3,4-oxadiazole scaffolds, which are part of the compound’s structure, selectively interact with nucleic acids, enzymes, and globular proteins . This interaction could lead to changes in the function of these targets, resulting in the compound’s biological effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone deacetylation, DNA topology, telomere maintenance, and nucleotide metabolism, respectively. Therefore, the compound’s interaction with these enzymes could affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown. For instance, inhibition of enzymes like thymidylate synthase and topoisomerase II could lead to disruption of DNA synthesis and topology, respectively, potentially leading to cell death .

Future Directions

The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment. In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . Therefore, the future direction in this field could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medical and pharmaceutical research.

properties

IUPAC Name |

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUWIXYIMFKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)

![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)

![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)

![Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2903457.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)

![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)